molecular formula C20H19N5O3 B10978071 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B10978071
M. Wt: 377.4 g/mol
InChI Key: YMVNUTDBMQHELB-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features both an indole and a triazole moiety, which are known for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazole Moiety: The triazole ring is often synthesized through the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling of Indole and Triazole Moieties: The final step involves coupling the indole and triazole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the indole and phenyl rings can undergo oxidation to form corresponding hydroxyl derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxy derivatives of the indole and phenyl rings.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The triazole moiety also adds to its biological activity, making it a candidate for studying interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Indole and triazole derivatives are known for their anti-inflammatory, anticancer, and antifungal properties. This compound could be screened for similar activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The triazole ring can enhance binding affinity and selectivity towards specific targets. Molecular docking studies and in vitro assays would be necessary to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetamide
  • 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide
  • 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide

Uniqueness

The uniqueness of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide lies in its dual functional groups, which provide a combination of properties from both indole and triazole derivatives. This dual functionality can result in enhanced biological activity and specificity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C20H19N5O3/c1-27-16-9-5-7-15-13(16)10-11-25(15)12-18(26)21-20-22-19(23-24-20)14-6-3-4-8-17(14)28-2/h3-11H,12H2,1-2H3,(H2,21,22,23,24,26)

InChI Key

YMVNUTDBMQHELB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

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